molecular formula C11H17NO2S B13577441 Tert-butyl 2-amino-5-ethylthiophene-3-carboxylate

Tert-butyl 2-amino-5-ethylthiophene-3-carboxylate

Cat. No.: B13577441
M. Wt: 227.33 g/mol
InChI Key: CVCVJWBZDOPOHL-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-ethylthiophene-3-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl ester group, an amino group, and an ethyl substituent on the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-5-ethylthiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Esterification: The carboxylic acid group on the thiophene ring can be esterified using tert-butyl alcohol and an acid catalyst to form the tert-butyl ester.

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Tert-butyl 2-amino-5-ethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-ethylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group and the thiophene ring can facilitate binding to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • Tert-butyl 2-(methylamino)ethylcarbamate
  • Tert-butyl 2-(4-aminophenoxy)ethylcarbamate
  • Tert-butyl (2-aminocyclopentyl)methylcarbamate

Comparison: Tert-butyl 2-amino-5-ethylthiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other tert-butyl amino derivatives. The ethyl substituent on the thiophene ring further differentiates it from similar compounds, potentially influencing its biological activity and chemical behavior.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

tert-butyl 2-amino-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C11H17NO2S/c1-5-7-6-8(9(12)15-7)10(13)14-11(2,3)4/h6H,5,12H2,1-4H3

InChI Key

CVCVJWBZDOPOHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)N)C(=O)OC(C)(C)C

Origin of Product

United States

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